tert-Butyl (3-cyanophenyl)carbamate
Description
Contextual Significance of Carbamate (B1207046) and Cyano Functional Groups in Contemporary Chemical Synthesis and Biological Sciences
The carbamate group is a cornerstone of modern medicinal chemistry and organic synthesis. nih.gov Structurally resembling a hybrid of an amide and an ester, the carbamate linkage offers significant chemical and proteolytic stability. acs.org This stability, combined with an ability to participate in hydrogen bonding and to permeate cell membranes, makes the carbamate moiety a frequent choice as a peptide bond surrogate in drug design. nih.govacs.org Furthermore, carbamates like the one in the title compound, specifically the tert-butoxycarbonyl (Boc) group, are one of the most common protecting groups for amines in multi-step synthesis, prized for their stability and ease of removal under specific conditions. bldpharm.com
The cyano group (a nitrile) is a highly versatile functional group in organic synthesis. polyu.edu.hk It serves as a valuable C-1 synthon, allowing for the extension of carbon chains. polyu.edu.hk The cyano group can be readily transformed into a variety of other functional groups, including amines, amides, and carboxylic acids, making it a key precursor in the synthesis of diverse molecular scaffolds. polyu.edu.hk In medicinal chemistry, the cyano group's polarity and ability to act as a hydrogen bond acceptor can be crucial for modulating a molecule's physical properties and its interaction with biological targets. polyu.edu.hk
Historical Trajectory and Evolution of Research Involving Aryl Carbamates in Complex Molecular Architectures
The history of carbamates dates back to the 19th century, with the isolation of the natural product physostigmine, a methyl carbamate ester, in 1864. nih.gov However, the strategic use of aryl carbamates in the synthesis of complex molecules took a significant leap forward with the advent of directed ortho-metalation (DoM) chemistry. nih.govacs.org In the 1980s, the Snieckus group discovered that the O-aryl carbamate group is one of the most powerful directed metalation groups (DMGs). nih.govacs.org
This discovery was pivotal, as it provided a reliable method for the regioselective functionalization of the aromatic ring at the position ortho to the carbamate group. The carbamate directs a strong base, typically an organolithium reagent, to deprotonate the adjacent carbon, creating a nucleophilic center that can react with various electrophiles. This strategy has been extensively developed over the past three decades, evolving to include new substrates, greener solvent systems, and a broader range of metalating agents. nih.govacs.org The O-aryl carbamate has also proven effective in other advanced synthetic strategies, such as the anionic ortho-Fries rearrangement, further cementing its role as a versatile tool for constructing polysubstituted aromatic compounds. nih.govacs.org
Overview of the Scholarly Literature Pertaining to tert-Butyl (3-cyanophenyl)carbamate and its Structural Analogs
This compound, identified by its CAS number 145878-50-8, serves primarily as a synthetic intermediate. Its value lies in the orthogonal reactivity of its two functional groups. The Boc-protected amine can be deprotected to reveal a nucleophilic aniline (B41778), while the cyano group can undergo various transformations or act as a key interacting moiety in a final target molecule.
A clear example of its application is found in the synthesis of novel bacterial rRNA synthesis inhibitors. In a 2023 study, researchers reported the synthesis of this compound from 3-aminobenzonitrile (B145674) and di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in ethanol. polyu.edu.hk This intermediate was then used in a multi-step sequence to produce complex nusbiarylin derivatives with potent antimicrobial activity against resistant bacterial strains like MRSA and VRSA. polyu.edu.hk
The strategic placement of the cyano group at the meta position is often a deliberate design choice in medicinal chemistry. For instance, while not a direct use of the title compound, a 2017 study on histone deacetylase class III (sirtuin) inhibitors utilized the N-3-cyanophenyl urea (B33335) moiety. The resulting compound, R/S-N-3-Cyanophenyl-N'-(6-tert-butoxycarbonylamino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)urea, demonstrated potent antiproliferative activity in glioma cells, highlighting the utility of the 3-cyanophenyl group in designing enzyme inhibitors.
Structural analogs of this compound have also been explored. The isomeric tert-Butyl (4-cyanophenyl)carbamate has been synthesized and characterized in the literature. nih.gov Another analog, tert-Butyl (6-cyanopyridin-3-yl)carbamate, incorporates a pyridine (B92270) ring, altering the electronic properties and potential biological applications of the scaffold. These variations allow chemists to fine-tune the steric and electronic properties of synthetic intermediates for specific research goals.
Below are the compiled properties for this compound.
| Property | Value | Source |
| CAS Number | 145878-50-8 | nih.gov |
| Molecular Formula | C₁₂H₁₄N₂O₂ | acs.org |
| Molecular Weight | 218.25 g/mol | acs.org |
| Melting Point | 125-130 °C | acs.org |
| Boiling Point (Predicted) | 286.6 ± 23.0 °C | acs.org |
| Density (Predicted) | 1.12 ± 0.1 g/cm³ | acs.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(3-cyanophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-12(2,3)16-11(15)14-10-6-4-5-9(7-10)8-13/h4-7H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEFNFUJFIMRPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20478146 | |
| Record name | tert-Butyl (3-cyanophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20478146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145878-50-8 | |
| Record name | tert-Butyl (3-cyanophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20478146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl (3-cyanophenyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Sophisticated Synthetic Methodologies for Tert Butyl 3 Cyanophenyl Carbamate and Its Advanced Derivatives
Mechanistic Studies and Optimization of N-tert-Butoxycarbonylation Protocols
The introduction of the Boc group onto an amino functionality, known as N-tert-butoxycarbonylation, is a fundamental transformation in organic chemistry. nih.gov The most common reagent for this purpose is di-tert-butyl dicarbonate (B1257347), (Boc)₂O. nih.gov
Catalytic Approaches for Chemoselective Boc Protection of Anilines
The selective protection of an amino group in the presence of other reactive functionalities is a common challenge. To address this, various catalytic systems have been developed to enhance the chemoselectivity of N-tert-butoxycarbonylation.
One notable advancement is the use of sulfonated reduced graphene oxide (SrGO) as a catalyst. chemicalbook.comresearchgate.net This solid acid catalyst has proven effective for the Boc protection of amines under solvent-free conditions at room temperature. chemicalbook.comresearchgate.net The general procedure involves stirring the amine with (Boc)₂O in the presence of a catalytic amount of SrGO. chemicalbook.com The reaction progress is monitored by thin-layer chromatography, and upon completion, the catalyst can be easily recovered by filtration and reused. chemicalbook.com This method offers high yields and is applicable to a range of anilines. chemicalbook.comresearchgate.net
Other catalysts that have been explored for the N-Boc protection of aniline (B41778) include nanocerium oxide and thiamin hydrochloride, both of which also allow for the reaction to proceed under solvent-free conditions at ambient temperature. researchgate.net
Application of Green Chemistry Principles in Carbamate (B1207046) Synthesis
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign methods. acs.org The principles of green chemistry, such as waste prevention, atom economy, and the use of safer solvents and catalysts, are increasingly being applied to carbamate synthesis. acs.orgpsu.edursc.org
One of the key tenets of green chemistry is the use of catalysts to minimize waste. acs.org Catalytic approaches, like the aforementioned SrGO-mediated synthesis, align with this principle by reducing the need for stoichiometric reagents. chemicalbook.comacs.org Furthermore, performing reactions under solvent-free conditions, as demonstrated with several catalysts, eliminates the environmental impact associated with solvent use and disposal. chemicalbook.comresearchgate.net
The use of water as a solvent is another green approach that has been successfully applied to N-tert-butoxycarbonylation. nih.govorganic-chemistry.org Catalyst-free methods in water have been developed that provide N-Boc derivatives chemoselectively without the formation of common side products like isocyanates or ureas. organic-chemistry.org Glycerol (B35011) has also been utilized as a recyclable, green solvent for the chemoselective N-Boc protection of amines at room temperature without the need for a catalyst. rsc.org
The direct synthesis of carbamates from carbon dioxide, amines, and alcohols presents a highly attractive green alternative to traditional methods that often employ toxic reagents like phosgene (B1210022). psu.edursc.org Researchers have shown that basic catalysts can facilitate this transformation under relatively mild conditions. psu.edu Another approach utilizes urea (B33335) as a carbonyl source in the presence of a TiO₂–Cr₂O₃/SiO₂ catalyst to produce N-substituted carbamates in high yields. rsc.org
A recently developed protocol for the synthesis of primary carbamates employs sodium cyanate (B1221674), a phenol (B47542) or alcohol, and trichloroacetic acid in a simple, solvent-free methodology, offering high yields and purity. banglajol.info
Alternative Reagents and Conditions for Facile tert-Butoxycarbonylation
While (Boc)₂O is the most common reagent for Boc protection, several alternatives have been developed. One such reagent is tert-butyl(3-cyano-4,6-dimethylpyridin-2-yl) carbonate (BCMP), which has been shown to be a green and chemoselective N-tert-butoxycarbonylation reagent. rsc.org
The reaction conditions for tert-butoxycarbonylation have also been a subject of optimization to achieve facile and efficient transformations. Catalyst-free N-tert-butoxycarbonylation of amines in water at room temperature has been reported, offering a simple and environmentally friendly procedure. organic-chemistry.org This method avoids the need for acids or bases and provides the desired products in high yields with excellent chemoselectivity. organic-chemistry.org Similarly, catalyst-free conditions using glycerol as a solvent have also proven effective. rsc.org
For certain substrates, the use of mild acids or bases can facilitate the reaction. researchgate.net However, the development of catalyst-free and solvent-free systems represents a significant advancement in simplifying the tert-butoxycarbonylation process. chemicalbook.comresearchgate.netorganic-chemistry.org
Targeted Synthesis of tert-Butyl (3-cyanophenyl)carbamate
The synthesis of this compound typically involves the reaction of 3-aminobenzonitrile (B145674) with di-tert-butyl dicarbonate ((Boc)₂O). The reaction can be carried out under various conditions, including the use of a catalyst in a solvent-free system or in a suitable solvent.
A general procedure involves the reaction of 3-aminobenzonitrile with (Boc)₂O in the presence of a catalytic amount of sulfonated reduced graphene oxide (SrGO) at room temperature without a solvent. chemicalbook.com The product is then isolated by dissolving the reaction mixture in a solvent like dichloromethane, filtering off the catalyst, and concentrating the filtrate. chemicalbook.com
Synthetic Routes to Precursors and Substituted Intermediates for Cyanophenylcarbamate Frameworks
The primary precursor for the synthesis of this compound is 3-aminobenzonitrile. chemicalbook.com This intermediate can be synthesized through several routes. One common method is the dehydration of 3-aminobenzamide (B1265367). chemicalbook.com This can be achieved by heating 3-aminobenzamide with thionyl chloride in a solvent like toluene. chemicalbook.com After the reaction, a hydrolysis step is performed, and the pH is adjusted to isolate the 3-aminobenzonitrile. chemicalbook.com Another method for the dehydration of aminobenzamides involves using phenylphosphonic dichloride in pyridine (B92270). researchmap.jp
Alternatively, 3-aminobenzonitrile can be prepared from 3-substituted aminobromobenzenes through a reaction with a cyano donor reagent. google.com Another patented process describes the preparation of substituted 3-aminobenzonitriles from substituted 3-aminoclorobenzenes by reaction with a cyanide source. google.com
The synthesis of substituted cyanophenylcarbamate frameworks would involve the preparation of appropriately substituted anilines, which can then be subjected to cyanation and subsequent N-Boc protection, or vice versa.
Enantioselective Synthesis and Stereochemical Control in Chiral tert-Butyl Cyanophenylcarbamate Derivatives
The development of enantioselective methods for the synthesis of chiral molecules is a major focus in modern organic chemistry. For chiral tert-butyl cyanophenylcarbamate derivatives, such as tert-butyl N-[1-(3-cyanophenyl)ethyl]carbamate, stereochemical control is crucial. uni.lu
While specific enantioselective syntheses for this compound derivatives are not extensively detailed in the provided search results, general principles of asymmetric synthesis can be applied. The enantioselective synthesis of chiral carbamates can be approached through several strategies.
One method involves the use of chiral catalysts in the carbamoylation reaction. For example, chiral diamines have been used to achieve enantioselectivity in the synthesis of chiral sulfinates. nih.gov A similar approach could potentially be adapted for the synthesis of chiral carbamates.
Another strategy is the desymmetrization of meso-compounds. A copper-catalyzed desymmetrization of meso-cyclobutenes has been used to prepare chiral cyclobutanes with high enantioselectivity. nih.gov This principle could be applied to appropriately designed precursors for chiral cyanophenylcarbamates.
Furthermore, organocatalysis has emerged as a powerful tool for asymmetric synthesis. rsc.org Chiral bifunctional amine-squaramide catalysts have been successfully employed in the asymmetric vinylogous Michael addition of α,β-unsaturated γ-butyrolactam to 2-enoylpyridines, affording products with excellent diastereo- and enantioselectivities. rsc.org Such catalytic systems could be explored for the enantioselective construction of chiral cyanophenylcarbamate derivatives.
Biocatalytic Approaches (e.g., Ketoreductase-Assisted Reactions)
Biocatalysis has emerged as a powerful tool in chemical synthesis, offering high selectivity and mild reaction conditions. researchgate.net Ketoreductases (KREDs), in particular, have been instrumental in the asymmetric synthesis of chiral alcohols, which are key building blocks for many pharmaceuticals. researchgate.net
The application of ketoreductases is particularly relevant in the synthesis of derivatives of tert-butyl carbamates. For instance, the ketoreductase-assisted synthesis of chiral selective tert-butyl{5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate highlights the potential of these enzymes. researchgate.netacs.org This process allows for the selective reduction of a ketone to a chiral alcohol, a critical step in creating enantiomerically pure drug intermediates. researchgate.net The use of engineered KREDs can lead to significant improvements in both the thermostability and activity of the enzyme, making the process more efficient and scalable. acs.org For example, an engineered ketoreductase was used to produce tert-butyl 6-cyano-(3R,5R)-dihydroxyhexanoate, an advanced chiral intermediate for a cholesterol-lowering drug, with high diastereomeric excess. acs.org
Continuous flow processes can be coupled with biocatalysis to further enhance synthetic efficiency. beilstein-journals.org For example, a Curtius rearrangement to form a carbamate can be followed by a biocatalytic step to remove impurities. beilstein-journals.org Immobilized enzymes, such as Candida antarctica lipase (B570770) B (CALB), are often used in these flow systems due to their robustness and ability to be reused. beilstein-journals.org
Asymmetric Induction Strategies and Diastereoselectivity
Achieving high levels of stereocontrol is a central challenge in modern organic synthesis. For tert-butyl carbamate derivatives, asymmetric induction strategies are crucial for preparing stereochemically defined molecules.
One notable example is the highly trans-diastereoselective synthesis of tert-butyl(3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate, achieved through ketoreductase (KRED) catalysis with a diastereomeric ratio of approximately 98:2. nih.gov This efficient sequence evolved from a less selective stoichiometric reduction to a more refined chemo- and biocatalytic process. nih.gov
The catalytic asymmetric Mannich reaction is another powerful method for synthesizing chiral β-amino carbonyl compounds, which can be precursors to complex carbamate derivatives. orgsyn.org Proline-catalyzed direct three-component asymmetric Mannich reactions have been developed, although they initially required an aniline as the amine component. orgsyn.org Subsequent developments have focused on using more easily removable N-substituents. orgsyn.org
Rational Design and Synthesis of Related tert-Butyl Carbamate Analogs
The rational design of new molecules is a cornerstone of drug discovery and materials science. nih.govnih.gov This approach involves the systematic modification of a lead compound to optimize its properties.
The properties and synthetic accessibility of tert-butyl carbamate analogs can be significantly influenced by the substituents on the aromatic ring. nih.gov A series of tert-butyl 2-(substituted benzamido) phenylcarbamates were synthesized by condensing tert-butyl 2-aminophenylcarbamate with various substituted carboxylic acids. nih.gov This was achieved using coupling agents like EDCI and HOBt. nih.gov The nature of the substituent on the benzoic acid (e.g., fluoro) can influence the reaction conditions and yield. nih.gov
The synthesis of these analogs often involves standard functional group transformations. For example, a nitro group can be reduced to an amino group using reagents like iron(III) chloride and hydrazine (B178648) hydrate, which then allows for further derivatization. nih.gov
The synthesis of alkyl and heteroaryl carbamates expands the chemical space accessible from simple tert-butyl carbamate precursors. acs.orgrsc.org A three-step method for preparing primary and secondary carbamates from alcohols and carbonyldiimidazole (CDI) has been reported, proceeding through a carbamoyl-imidazole intermediate. rsc.org This method provides high yields for a range of alcohols. rsc.org
Superbase catalysis offers a mild and nitrogen-selective method for the carboxylation of N-heteroaryls, which can then be alkylated to form N-heteroaryl carbamates. acs.orgacs.org This approach utilizes carbon dioxide as a C1 source and is tolerant of various functional groups on the heteroaryl ring. acs.orgacs.org The stability of the intermediate carbamate salts can be influenced by electronic effects of the substituents and can be controlled by adjusting temperature and CO2 pressure. acs.org
| Starting Material | Reagents | Product | Yield (%) |
| Various N-heteroaryls | 1. Superbase, CO2 2. Alkyl bromide | O-Alkyl N-heteroaryl carbamates | ~86 (average) |
| Non-acidic alcohols | 1. CDI 2. Methyl iodide 3. Amine | N-Alkyl-O-alkyl carbamates | 66-99 |
| Amines, CO2, Organic electrophile | Cesium base, Tetrabutylammonium iodide | Alkyl Carbamates | High |
This table summarizes yields for different methods of synthesizing alkyl and heteroaryl carbamates.
Unsymmetrical ureas and thioureas are important structural motifs in medicinal chemistry. The Curtius rearrangement of an acyl azide (B81097), generated from a carboxylic acid, can produce an isocyanate that is subsequently trapped by an amine to form an unsymmetrical urea. organic-chemistry.org This method is compatible with the tert-butyl carbamate protecting group. organic-chemistry.org
A practical method for synthesizing unsymmetrical ureas involves the condensation of 2,2,2-trichloroethyl carbamates with amines under high pressure. researchgate.net Alternatively, the direct conversion of carbamates to ureas can be achieved using aluminum amide complexes. researchgate.net This reaction shows selectivity, with methyl and benzyl (B1604629) carbamates reacting preferentially over tert-butyl carbamates. researchgate.net More recently, a sustainable method for the direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines has been developed using lithium tert-butoxide as the sole base, avoiding the need for metal catalysts. nih.gov
| Precursor | Reagents | Product |
| Aromatic carboxylic acid, di-tert-butyl dicarbonate, sodium azide, amine | Tetrabutylammonium bromide, zinc(II) triflate | Unsymmetrical aromatic urea |
| N-Boc aniline, amine | Lithium tert-butoxide | Unsymmetrical urea |
| N-Boc aniline, thiol | Lithium tert-butoxide | Thiocarbamate |
This table outlines methods for the synthesis of unsymmetrical ureas and thioureas.
Advanced Separation and Purification Techniques for High-Purity Compounds in Research
The isolation of high-purity compounds is critical for accurate characterization and biological evaluation. ijddr.in Common techniques include recrystallization, and column chromatography. nih.govorgsyn.orgnih.gov
For carbamate synthesis, purification often involves chromatographic separation on silica (B1680970) gel. nih.govnih.gov The choice of eluent system, such as petroleum ether/ethyl acetate (B1210297) or cyclohexane/ethyl acetate, is crucial for effective separation. nih.govnih.gov
In some cases, purification can be challenging due to the properties of the product or byproducts. For instance, the removal of benzyl alcohol, a common byproduct in reactions using benzyl chloroformate, can be difficult due to its high boiling point and co-polarity with many carbamate products. beilstein-journals.org An innovative solution involves using an immobilized enzyme in a flow system to convert the benzyl alcohol into an easily separable derivative. beilstein-journals.org
The choice of solvent for recrystallization is also critical and should be based on the solubility profile of the compound and impurities at different temperatures. ijddr.in For tert-butyl carbamate itself, recrystallization from hexane (B92381) or a benzene-hexane mixture has been reported. orgsyn.org It is important to avoid extensive heating during recrystallization to prevent product loss through volatilization. orgsyn.org
Detailed Chemical Reactivity and Mechanistic Pathways of Tert Butyl 3 Cyanophenyl Carbamate
Transformation Chemistry of the Carbamate (B1207046) Functional Group
The carbamate functional group, specifically the Boc group, is primarily utilized as a protecting group for the amine. Its chemical transformations are central to its role in multi-step synthetic sequences.
Acid-Catalyzed Deprotection Mechanisms to Yield Corresponding Amines
The most common transformation of the tert-butyl carbamate group is its removal under acidic conditions to liberate the free amine. This deprotection is a cornerstone of Boc-group chemistry due to its high efficiency and mild conditions.
The mechanism for the acid-catalyzed deprotection involves the following steps:
Protonation: A strong acid, such as trifluoroacetic acid (TFA) or aqueous phosphoric acid, protonates the carbonyl oxygen of the carbamate. This enhances the electrophilicity of the carbamoyl (B1232498) carbon. masterorganicchemistry.comnih.gov
Cleavage: The protonated carbamate then undergoes cleavage to form a stable tert-butyl cation and a carbamic acid intermediate. masterorganicchemistry.com The formation of the tertiary carbocation is the driving force for this step.
Decarboxylation: The resulting carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide and the corresponding amine, 3-aminobenzonitrile (B145674). masterorganicchemistry.com
This method is highly effective and is often performed by simply treating a solution of the Boc-protected amine with a strong acid. masterorganicchemistry.com The reaction is often visually satisfying as it is accompanied by the bubbling of carbon dioxide gas. masterorganicchemistry.com
| Reagent Class | Specific Examples | Key Features |
| Strong Acids | Trifluoroacetic Acid (TFA), Hydrogen Chloride (HCl), Phosphoric Acid (H₃PO₄) | High efficiency, mild conditions, selective for Boc group over other protecting groups like Cbz. masterorganicchemistry.comnih.govorganic-chemistry.org |
Hydrolytic Cleavage Pathways Leading to Carboxylic Acid and Amine Derivatives
While acid-catalyzed cleavage is more prevalent, the Boc group can also be removed under hydrolytic conditions, typically mediated by a base. This pathway is less common due to the general stability of the Boc group to basic conditions. However, with strong bases and elevated temperatures, hydrolysis can occur.
The proposed mechanism for base-mediated hydrolysis is a BAC2 type reaction:
Nucleophilic Attack: A hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the carbamate, forming a tetrahedral intermediate.
Elimination: This intermediate collapses, leading to the cleavage of the carbon-oxygen bond and the formation of the amine, a carbonate species, and tert-butanol.
It is important to note that harsh basic conditions can potentially lead to side reactions involving the cyano group, such as hydrolysis to a carboxamide or a carboxylic acid. Safer alternatives using powdered potassium hydroxide (KOH) in tetrahydrofuran (B95107) (THF) have been developed to cleave tert-butyl esters, which could be applicable to carbamates under specific conditions. organic-chemistry.org
Intramolecular Decarboxylative Reactions and their Mechanistic Implications
Intramolecular decarboxylative reactions of carbamates are not a standard transformation for simple aryl carbamates like tert-butyl (3-cyanophenyl)carbamate under normal conditions. However, related intramolecular reactions have been studied in different contexts, such as the base-mediated intramolecular decarboxylative synthesis of alkylamines from alkanoyloxycarbamates. acs.org In such cases, a different substrate structure is required to facilitate the intramolecular rearrangement and decarboxylation. For this compound itself, thermal decomposition at very high temperatures (around 180 °C) can lead to the loss of the protecting group. masterorganicchemistry.com
Versatility and Transformations of the Cyano Functional Group
The cyano group on the phenyl ring is a versatile functional handle that can be transformed into various other groups, often while the amine remains protected.
Orthogonal Reactivity of the Cyano Group in Synthetic Transformations (e.g., Conversion to Tetrazoles)
The cyano group exhibits orthogonal reactivity, meaning it can be modified without affecting the Boc-protected amine. A significant transformation is its conversion into a tetrazole ring, a common bioisostere for a carboxylic acid group in medicinal chemistry.
This transformation is typically achieved through a [3+2] cycloaddition reaction with an azide (B81097) salt, such as sodium azide (NaN₃), often catalyzed by an ammonium (B1175870) salt or a Lewis acid. The reaction proceeds as follows:
The nitrile acts as a dipolarophile.
The azide ion acts as a 1,3-dipole.
The cycloaddition leads to the formation of the 5-substituted-1H-tetrazole ring.
This reaction allows for the installation of the tetrazole moiety while the amine is still protected, enabling further synthetic manipulations at the amine after deprotection.
Reductive Transformations of the Cyano Group
The cyano group can be readily reduced to a primary amine (an aminomethyl group). This adds another point of diversity to the molecule. Common methods for this reduction include:
Catalytic Hydrogenation: Using a metal catalyst such as Raney Nickel or Palladium on carbon (Pd/C) under an atmosphere of hydrogen gas. Care must be taken as some hydrogenation catalysts can also cleave the Boc group.
Chemical Reduction: Using hydride reagents like Lithium Aluminum Hydride (LiAlH₄). The choice of reagent is critical to ensure chemoselectivity and avoid unwanted side reactions.
The resulting product, tert-butyl (3-(aminomethyl)phenyl)carbamate, contains two distinct amine groups with different reactivities, which can be exploited in subsequent synthetic steps.
Metal-Catalyzed Coupling Reactions and C-C, C-N Bond Formations
Metal-catalyzed cross-coupling reactions are fundamental tools for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This compound and its derivatives are versatile substrates in these transformations, primarily utilizing palladium and nickel catalysts.
Suzuki Coupling Reactions Involving Cyanophenyl Substrates
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. While direct Suzuki coupling of the cyano group is not typical, the halogenated analogs of this compound are excellent substrates. For instance, a bromo- or iodo-substituted cyanophenyl carbamate can readily participate in Suzuki coupling reactions.
The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl-halide bond, followed by transmetalation with the organoboron species (activated by a base), and finally, reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst. organic-chemistry.org The choice of ligands, such as trialkylphosphines like P(t-Bu)3 and PCy3, is often crucial for achieving high efficiency, even at room temperature. organic-chemistry.orgnih.govmit.edu The presence of water can surprisingly enhance the efficiency of these reactions, which is beneficial for practical applications. nih.govmit.edu
Aryl carbamates themselves have been shown to participate in nickel-catalyzed Suzuki-Miyaura couplings, providing a direct method to form biaryl compounds from phenol (B47542) derivatives. nih.gov This approach highlights the potential for activating the C-O bond of the carbamate under specific catalytic conditions. nih.gov
| Parameter | Description | Reference |
|---|---|---|
| Catalyst | Typically Palladium(0) complexes, such as Pd(PPh3)4 or those generated in situ from Pd(OAc)2 and phosphine (B1218219) ligands. Nickel catalysts can be used for C-O bond activation of carbamates. | organic-chemistry.orgnih.gov |
| Ligands | Trialkylphosphines (e.g., P(t-Bu)3, PCy3) and biaryl phosphines (e.g., DavePhos) are highly effective. | organic-chemistry.orgnih.govacs.org |
| Coupling Partners | Arylboronic acids or their esters. | organic-chemistry.org |
| Base | Required to activate the boronic acid. Common bases include K3PO4, Cs2CO3, and KF. | organic-chemistry.orgacs.orgresearchgate.net |
| Solvent | Often aprotic solvents like 1,4-dioxane (B91453) or toluene. The presence of water can be beneficial. | nih.govresearchgate.net |
Palladium-Catalyzed Synthesis of N-Boc-Protected Anilines and Related Conjugates
The synthesis of N-Boc-protected anilines is a cornerstone of modern organic synthesis, and palladium-catalyzed C-N bond formation (Buchwald-Hartwig amination) is a primary method for achieving this. This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. In the context of this compound, this methodology is more relevant to its synthesis from a halogenated cyanobenzene and tert-butyl carbamate, or the further functionalization of its halogenated analogs.
An efficient method involves the palladium-catalyzed coupling of aryl chlorides and triflates with sodium cyanate (B1221674) in the presence of an alcohol, which traps the in-situ generated isocyanate to form the carbamate. organic-chemistry.org This approach provides a direct route to N-aryl carbamates, including those with the Boc protecting group. organic-chemistry.org For the direct amidation of aryl halides with tert-butyl carbamate, specialized palladium catalysts and ligands, such as XPhos, have been developed to achieve high yields under mild conditions, even at room temperature. researchgate.net
The choice of ligand is critical, with bulky biaryl phosphine ligands often providing the best results by facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle. The base plays a crucial role in deprotonating the amine or carbamate, making it a more potent nucleophile.
| Component | Examples | Function | Reference |
|---|---|---|---|
| Palladium Source | Pd(OAc)2, Pd2(dba)3 | Catalyst precursor | researchgate.netmit.edu |
| Ligand | XPhos, tBuBrettPhos, P(t-Bu)3 | Stabilizes the palladium center and facilitates catalytic steps | researchgate.netnih.govrhhz.net |
| Base | Cs2CO3, K3PO4 | Deprotonates the carbamate or amine | acs.orgresearchgate.net |
| Aryl Source | Aryl halides (Cl, Br, I), Aryl triflates | Electrophilic coupling partner | researchgate.netorganic-chemistry.org |
| Nitrogen Source | tert-Butyl carbamate, Sodium cyanate (with alcohol) | Nucleophilic coupling partner | researchgate.netorganic-chemistry.org |
Cross-Coupling Methodologies Utilizing Halogenated Analogs
Halogenated derivatives of this compound are highly versatile intermediates for a wide array of cross-coupling reactions beyond the Suzuki coupling. These reactions allow for the introduction of various substituents onto the aromatic ring, leveraging the predictable reactivity of the carbon-halogen bond.
Besides C-C bond formation, these halogenated analogs can participate in other palladium-catalyzed reactions such as Sonogashira coupling (with terminal alkynes), Stille coupling (with organostannanes), and Hiyama coupling (with organosilanes). organic-chemistry.orgorganic-chemistry.org Each of these reactions follows a similar catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of coupling partner and catalyst system allows for the selective formation of different types of carbon-carbon bonds.
Furthermore, nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative, particularly for less reactive electrophiles like aryl chlorides and for activating C-O bonds in aryl carbamates and carbonates. nih.gov
Nucleophilic Substitution Reactions and their Application in Derivatization (based on related bromo-substituted carbamates)
While the cyano group itself is not a leaving group in nucleophilic aromatic substitution, a halogen substituent on the aromatic ring of a cyanophenyl carbamate is susceptible to nucleophilic attack. The reactivity in such reactions is highly dependent on the position of the halogen relative to the electron-withdrawing cyano group and the activating/deactivating nature of the carbamate group.
In nucleophilic aromatic substitution (SNAr), the rate of reaction is enhanced by the presence of strong electron-withdrawing groups ortho or para to the leaving group. Thus, a bromo-substituted analog of this compound would undergo SNAr reactions with various nucleophiles such as amines, alkoxides, and thiolates. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate.
The tert-butyl carbamate group, being weakly activating or deactivating depending on the reaction conditions, will also influence the regioselectivity and rate of these substitution reactions. This provides a pathway for further derivatization of the aromatic ring, introducing additional functional groups.
Chemo- and Regioselectivity in Multi-functionalized Carbamate Systems
The presence of multiple reactive sites in this compound and its derivatives necessitates careful control of reaction conditions to achieve chemo- and regioselectivity. researchgate.net Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the preferential reaction at one position over another. youtube.com
In metal-catalyzed cross-coupling reactions of a halogenated cyanophenyl carbamate, the carbon-halogen bond is significantly more reactive than the C-N bond of the carbamate or the C-CN bond. This allows for selective functionalization at the halogenated position.
Regioselectivity is a key consideration when multiple positions on the aromatic ring are available for reaction. For example, in directed ortho-metalation, a substituent can direct the deprotonation and subsequent electrophilic substitution to an adjacent position. The carbamate group can act as a directed metalation group, although its directing ability is influenced by other substituents on the ring. researchgate.net
In systems with multiple functional groups, protecting groups are often employed to achieve the desired selectivity. youtube.com The Boc group on the carbamate is a prime example, as it can be readily removed under acidic conditions to reveal the free aniline, which can then participate in subsequent reactions. This allows for a stepwise and controlled synthesis of complex molecules. The interplay of electronic effects (electron-donating vs. electron-withdrawing) and steric hindrance of the various substituents ultimately governs the chemo- and regioselectivity of reactions in these multi-functionalized systems. researchgate.netyoutube.com
Advanced Spectroscopic and Analytical Characterization Techniques in Chemical Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton (¹H) NMR spectroscopy of tert-Butyl (3-cyanophenyl)carbamate reveals distinct signals corresponding to each unique proton environment in the molecule. The spectrum provides key insights into the structure through chemical shifts (δ), signal multiplicity, and integration values. The synthesis of this compound involves the reaction of 3-aminobenzonitrile (B145674) with Di-tert-butyl dicarbonate (B1257347), and the resulting NMR confirms the successful formation of the carbamate (B1207046) product. polyu.edu.hk
The aromatic region of the spectrum shows four distinct signals for the protons on the phenyl ring. The proton positioned between the two substituents (cyano and carbamate groups) would appear at a different shift than the others. The carbamate N-H proton typically appears as a broad singlet, and its chemical shift can be variable. The most upfield signal is a sharp, intense singlet corresponding to the nine equivalent protons of the tert-butyl group.
¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~7.82 | Singlet / Triplet | Aromatic C-H |
| ~7.65 | Doublet | Aromatic C-H |
| ~7.41 | Triplet | Aromatic C-H |
| ~7.32 | Doublet | Aromatic C-H |
| ~6.71 | Broad Singlet | N-H (Carbamate) |
| 1.53 | Singlet | (CH₃)₃C- |
Note: Specific chemical shifts and multiplicities are based on representative data and may vary slightly depending on the solvent and spectrometer frequency.
Carbon-13 (¹³C) NMR spectroscopy complements the proton NMR data by providing information on the carbon skeleton of the molecule. For this compound, eight distinct signals are expected in the broadband-decoupled spectrum, corresponding to the eight unique carbon environments.
The spectrum features a signal for the carbonyl carbon of the carbamate group in the downfield region (around 152 ppm). The six aromatic carbons of the phenyl ring will present distinct signals, with their chemical shifts influenced by the electron-withdrawing cyano group and the electron-donating carbamate group. The cyano carbon itself appears in the aromatic region. The quaternary and methyl carbons of the tert-butyl group are observed in the upfield aliphatic region of the spectrum.
¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~152.2 | C =O (Carbamate) |
| ~139.4 | Aromatic C -N |
| ~130.0 | Aromatic C -H |
| ~129.8 | Aromatic C -H |
| ~124.2 | Aromatic C -H |
| ~122.9 | Aromatic C -H |
| ~118.4 | C ≡N (Nitrile) |
| ~112.9 | Aromatic C -CN |
| ~81.3 | C (CH₃)₃ |
| ~28.3 | C(C H₃)₃ |
Note: Chemical shifts are based on representative data and can vary based on experimental conditions.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z).
Using Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) mass analyzer, the precise mass of the protonated molecular ion [M+H]⁺ of this compound can be determined. ESI is a soft ionization technique that keeps the molecule intact, while TOF analysis provides high mass accuracy. The experimentally measured mass is compared to the theoretically calculated mass for the expected molecular formula (C₁₂H₁₄N₂O₂). A close match between these values (typically within 5 ppm) provides strong evidence for the correct elemental composition.
For C₁₂H₁₅N₂O₂⁺ (the protonated form), the calculated mass is 219.1128, and a typical experimental finding would be approximately 219.1129, confirming the molecular formula. uliege.be
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features.
The spectrum shows a distinct N-H stretching vibration for the carbamate group, a sharp and strong absorption for the C≡N (nitrile) triple bond, and a strong C=O (carbonyl) stretching band typical for carbamates. myskinrecipes.comwiley-vch.de Aromatic C-H and C=C stretching bands, as well as aliphatic C-H stretching from the tert-butyl group, are also present.
Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3325 | N-H Stretch | Carbamate |
| ~2981 | C-H Stretch | tert-Butyl |
| ~2231 | C≡N Stretch | Nitrile |
| ~1728 | C=O Stretch | Carbamate Carbonyl |
| ~1588 | C=C Stretch | Aromatic Ring |
Note: Frequencies are based on representative data.
Chromatographic Methods for Purity Profiling and Separation Science
Chromatographic techniques are essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for assessing its final purity. High-Performance Liquid Chromatography (HPLC) is a standard method used for this purpose. rsc.org In a typical synthesis, this compound may be purified using flash column chromatography. The purity of the final product is then often determined by analytical HPLC or LC-MS (Liquid Chromatography-Mass Spectrometry), where a single sharp peak indicates a high degree of purity. These methods are crucial for ensuring that the characterized material is indeed the compound of interest and is free from significant contaminants.
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening
Thin-Layer Chromatography (TLC) serves as a rapid and efficient qualitative tool for monitoring the progress of chemical reactions and for the preliminary screening of reaction outcomes. In the synthesis of this compound, TLC is routinely used to track the consumption of the starting material, 3-aminobenzonitrile, and the concurrent formation of the desired product. polyu.edu.hk The progress of the reaction can be visualized by spotting a small aliquot of the reaction mixture onto a TLC plate, typically a sheet of glass or aluminum coated with a thin layer of silica (B1680970) gel. polyu.edu.hk
The plate is then developed in a sealed chamber containing an appropriate solvent system, or eluent. The choice of eluent is critical for achieving good separation between the starting materials, products, and any potential byproducts. The separated spots on the TLC plate are visualized under UV light, often at a wavelength of 256 nm, or by staining with a chemical reagent such as potassium permanganate (B83412) or ninhydrin (B49086). polyu.edu.hksoton.ac.uk For instance, in a reaction where the addition of an acid catalyst leads to the formation of multiple products, TLC provides a quick visual assessment of the reaction's complexity, guiding subsequent purification strategies. soton.ac.uk
Table 1: TLC Monitoring Parameters for this compound Synthesis
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase (Eluent) | A mixture of non-polar and polar solvents (e.g., hexane (B92381)/ethyl acetate) |
| Visualization | UV light (254 nm), potassium permanganate stain, or ninhydrin stain |
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Enantiomeric Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers superior separation and quantification capabilities compared to TLC. While specific HPLC methods for the routine quantitative analysis of this compound are not extensively detailed in the provided search results, the general applicability of HPLC for monitoring reaction progress and purifying products is well-established. HPLC can provide precise information on the concentration of the target compound in a mixture and can be used to determine its purity with a high degree of accuracy.
For chiral molecules, specialized HPLC techniques using chiral stationary phases are essential for assessing enantiomeric purity. However, as this compound is an achiral molecule, the determination of enantiomeric purity is not applicable.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Coupled Separation and Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, making it a formidable tool for the analysis of complex mixtures and the definitive identification of individual components. In the context of research involving this compound, LC-MS is invaluable for confirming the presence and identity of the compound in crude reaction mixtures or purified samples.
Following separation on an LC column, the eluent is introduced into the mass spectrometer, where the molecules are ionized and their mass-to-charge ratio (m/z) is determined. Common ionization techniques include electrospray ionization (ESI), which is a soft ionization method that typically leaves the molecule intact, providing the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to determine the elemental composition of a molecule, further confirming its identity.
Table 2: Typical LC-MS Parameters for the Analysis of this compound
| Parameter | Description |
|---|---|
| Liquid Chromatography | |
| Column | Reversed-phase (e.g., C18) |
| Mobile Phase | Gradient of water and acetonitrile (B52724) or methanol (B129727) with an additive like formic acid |
| Mass Spectrometry | |
| Ionization Source | Electrospray Ionization (ESI) |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap |
| Mode | Positive or negative ion mode |
Single-Crystal X-ray Diffraction for Definitive Molecular Structure Elucidation
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and conformational details. While a specific single-crystal X-ray structure of this compound itself was not found in the provided search results, the synthesis of this compound is mentioned in a study where single-crystal X-ray diffraction was utilized to characterize a different, more complex molecule. soton.ac.uk This highlights the importance of this technique within the broader research context where this compound is used as an intermediate. The process involves growing a suitable single crystal of the compound, which is then irradiated with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the crystal's electron density is collected and analyzed to generate a detailed model of the molecular structure. soton.ac.uk
In-situ Reaction Monitoring Techniques (e.g., ReactIR)
In-situ reaction monitoring techniques, such as ReactIR (Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy), provide real-time insights into the progress of a chemical reaction. These methods allow researchers to track the concentration changes of reactants, intermediates, and products as the reaction occurs, without the need for sampling and offline analysis. While the direct application of ReactIR to the synthesis of this compound is not explicitly detailed in the provided search results, the principles of this technique are highly relevant to understanding and optimizing its synthesis. By inserting a probe directly into the reaction vessel, ReactIR can continuously collect infrared spectra, providing valuable kinetic and mechanistic information. This data can be used to identify reaction endpoints, detect the formation of unstable intermediates, and ensure consistent and controlled reaction conditions.
Diverse Research Applications and Functional Investigations of Tert Butyl 3 Cyanophenyl Carbamate
Fundamental Research in Medicinal Chemistry and Pharmaceutical Sciences
The inherent chemical functionalities of tert-butyl (3-cyanophenyl)carbamate have positioned it as a key building block in the development of new therapeutic agents and in the fundamental study of biological processes.
Investigation as Scaffolds for Novel Therapeutic Agents
The carbamate (B1207046) structure is a recurring motif in a variety of therapeutic agents. nih.gov The presence of both a protected amine and a cyano group on the phenyl ring of this compound provides two distinct points for chemical modification. This allows for the systematic construction of libraries of compounds with diverse functionalities, which can then be screened for biological activity. Researchers have utilized this scaffold to synthesize novel compounds with potential applications in treating a range of diseases. mdpi.com The Boc-protected amine can be deprotected to allow for the introduction of various substituents, while the cyano group can be transformed into other functional groups, such as amines or amides, further expanding the chemical space that can be explored.
Elucidation of Enzyme Inhibition Mechanisms (e.g., PfATC, SIRT1/2)
The core structure of this compound has been instrumental in the design of inhibitors for several key enzymes, including Plasmodium falciparum Aspartate Transcarbamoylase (PfATC) and Sirtuins (SIRT1 and SIRT2).
Plasmodium falciparum Aspartate Transcarbamoylase (PfATC): The de novo pyrimidine (B1678525) biosynthesis pathway is essential for the growth and proliferation of the malaria parasite, Plasmodium falciparum, making the enzymes in this pathway attractive drug targets. nih.gov PfATC, which catalyzes a crucial step in this pathway, has been the focus of inhibitor development. nih.govnih.gov Researchers have developed a series of allosteric inhibitors of PfATC based on a core scaffold that can be conceptually derived from the modification of structures like this compound. nih.gov One such inhibitor, BDA-04, was found to bind to a previously unknown allosteric pocket of PfATC, stabilizing the enzyme in its inactive state. rug.nlrug.nl This allosteric inhibition mechanism offers a promising strategy for developing selective antimalarial drugs. nih.govrug.nl
Sirtuins (SIRT1/2): Sirtuins are a class of NAD+-dependent deacetylases that play critical roles in various cellular processes, and their dysregulation has been implicated in diseases like cancer and neurodegenerative disorders. mdpi.comresearchgate.net Consequently, the development of sirtuin inhibitors has been an active area of research. mdpi.com The general structure of carbamates has been explored in the design of sirtuin inhibitors. nih.gov For instance, a pan-SIRT1-3 inhibitor, NH4-6, and a SIRT2-selective inhibitor, NH4-13, which share a similar chemical structure with the key difference being an ester versus an amide bond, have been developed to compare the effects of broad versus selective sirtuin inhibition. nih.gov These studies highlight the importance of the carbamate moiety in designing potent and selective enzyme inhibitors.
Exploration of Antiproliferative Activity in Cancer Cell Lines (e.g., Glioblastoma)
The development of novel anticancer agents is a critical area of pharmaceutical research. The structural motif present in this compound is found in compounds that have been investigated for their antiproliferative activity against various cancer cell lines.
For example, a drug-dye conjugate, which incorporates a cyanine (B1664457) dye with a cytoprotective agent, has shown potent cytotoxic and antiproliferative activity in patient-derived glioblastoma cell lines. nih.gov While not a direct derivative, the study highlights the utility of related chemical structures in the search for new glioblastoma treatments. Furthermore, pan-SIRT1-3 inhibitors have demonstrated stronger cytotoxicity in cancer cell lines compared to SIRT2-selective inhibitors, suggesting that broader inhibition of sirtuins may be a more effective anticancer strategy in certain contexts. nih.gov
Impact on Cellular Respiration and Epigenetic Modulation in Biological Systems
Research into the broader biological effects of compounds structurally related to this compound has revealed impacts on fundamental cellular processes. The inhibition of sirtuins, for which carbamate-containing molecules have been designed as inhibitors, can have profound effects on cellular metabolism and epigenetic regulation. Sirtuins are key regulators of these processes through their deacetylation of histone and non-histone proteins. By inhibiting sirtuins, these compounds can modulate gene expression and metabolic pathways, which is a key mechanism of their therapeutic effects.
Studies on Differential Toxicity and Selectivity Indices in Cell Cultures
A crucial aspect of drug development is ensuring that a therapeutic agent is more toxic to its target (e.g., cancer cells or pathogens) than to healthy host cells. This is quantified by the selectivity index.
In the context of PfATC inhibitors, compounds were tested against both P. falciparum and human ATC (HsATC) to determine their selectivity. rug.nl For instance, the inhibitor BDA-04 exhibited a half-maximal inhibitory concentration (IC50) of 77.2 nM against PfATC, while its IC50 against HsATC was 2.8 µM, indicating significant selectivity for the parasite enzyme. rug.nl Similarly, studies comparing a pan-SIRT1-3 inhibitor (NH4-6) with a SIRT2-selective inhibitor (NH4-13) in mice revealed that while both showed similar anticancer efficacy, the pan-inhibitor was more toxic, highlighting the importance of selectivity for reducing side effects. nih.gov
| Compound | Target | IC50 (nM) | Selectivity |
| BDA-04 | PfATC | 77.2 | Selective for PfATC over HsATC |
| BDA-04 | HsATC | 2800 | |
| NH4-6 | SIRT1-3 | - | Pan-inhibitor |
| NH4-13 | SIRT2 | - | Selective inhibitor |
Applications in Drug Conjugation and Bioconjugation Strategies
The reactive nature of the cyano and protected amine groups in this compound and related structures makes them suitable for use in drug conjugation and bioconjugation. These strategies involve linking a pharmacologically active molecule to another molecule, such as a targeting moiety or a dye, to enhance its therapeutic properties or to enable its visualization.
An example of this is the development of a drug-dye conjugate for glioblastoma treatment, where a cytoprotective agent was linked to a heptamethine cyanine dye. nih.gov This conjugation resulted in a compound with potent cytotoxic activity, demonstrating the potential of this approach to repurpose existing drugs and create novel therapeutic entities. nih.gov
Role as Key Building Blocks and Reagents in Advanced Organic Synthesis
The strategic placement of a Boc-protected amine and a cyano group on the phenyl ring makes this compound a versatile building block in the field of organic synthesis. Its utility spans from being a crucial intermediate in the synthesis of complex molecules to a key component in the formation of functionalized heterocyclic systems.
Intermediate for the Construction of Complex Organic Molecules
The tert-butoxycarbonyl (Boc) protecting group on the amine functionality of this compound is stable under various reaction conditions yet can be readily removed under acidic conditions. This characteristic allows for the selective manipulation of other parts of the molecule, such as the cyano group, before deprotecting the amine for further reactions. This controlled reactivity is highly desirable in the multi-step synthesis of complex organic molecules.
While direct examples of the use of this compound in the synthesis of specific complex natural products or pharmaceuticals are not extensively documented in publicly available literature, the utility of structurally related tert-butyl carbamate derivatives is well-established. For instance, (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester, a different tert-butyl carbamate derivative, serves as a crucial intermediate in the synthesis of the anti-epileptic drug Lacosamide google.com. This highlights the potential of the carbamate scaffold as a key component in the construction of medicinally relevant molecules. The presence of the additional cyano-functionality in this compound offers a synthetic handle for introducing further molecular complexity, suggesting its potential as a valuable intermediate for a wide range of complex targets.
Synthetic Utility in the Formation of Functionalized Heterocycles (e.g., Tetrasubstituted Pyrroles)
Heterocyclic compounds, particularly pyrroles, are ubiquitous structural motifs in a vast array of natural products, pharmaceuticals, and materials. The development of efficient methods for their synthesis is a significant focus of organic chemistry. Multi-component reactions (MCRs) have emerged as a powerful tool for the rapid construction of complex molecules like pyrroles from simple starting materials bohrium.comresearchgate.netrsc.orgorientjchem.orgresearchgate.net.
Although direct utilization of this compound in the synthesis of tetrasubstituted pyrroles via MCRs is not explicitly detailed in the reviewed literature, its structure suggests a plausible role. The deprotection of the Boc group would yield 3-aminobenzonitrile (B145674). Anilines are common starting materials in various pyrrole (B145914) syntheses researchgate.net. For instance, a variety of anilines have been successfully employed in the synthesis of polysubstituted pyrroles through different catalytic systems orientjchem.orgresearchgate.net. The resulting aminobenzonitrile could then participate as the amine component in a multi-component reaction with other reactants, such as dicarbonyl compounds and alkynes, to afford highly functionalized pyrrole derivatives. The cyano group would remain as a key functional handle on the final pyrrole ring, allowing for further synthetic transformations.
Contributions to Biochemical Research and Understanding Biological Pathways
The carbamate functional group is a common feature in many biologically active molecules. The unique electronic and steric properties of this compound and its derivatives make them interesting candidates for biochemical investigations, particularly in the study of enzyme interactions and the modulation of metabolic processes.
Studies on Enzyme Interactions and Metabolic Process Modulation
The interaction of small molecules with enzymes is a cornerstone of drug discovery and chemical biology. A recent study detailed the synthesis of a series of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives and evaluated their anti-inflammatory activity nih.gov. This research involved in silico docking studies to understand the binding interactions of these compounds with the active sites of inflammatory enzymes nih.gov. Although this study does not use the exact 3-cyano isomer, it demonstrates the utility of the tert-butyl phenylcarbamate scaffold in designing enzyme inhibitors. The specific substitution pattern and the presence of the cyano group in this compound would influence its binding affinity and selectivity for different enzymes, making it a valuable probe for exploring enzyme active sites and modulating biological pathways.
Emerging Applications in Agricultural Chemistry Research
The development of new and effective agrochemicals with improved environmental profiles is a critical area of research. The structural motifs present in this compound suggest its potential as a building block for the synthesis of novel pesticides and herbicides.
Building Block Development for Environmentally Safer Agrochemicals (e.g., pesticides, herbicides)
The search for new fungicidal agents is driven by the need to combat plant pathogens that threaten global food security. Research has shown that N-acyl-N-arylalaninates, which share structural similarities with carbamates, exhibit fungicidal activity nih.gov. Furthermore, novel sulfonamide derivatives have been developed as potent fungicide candidates against serious plant pathogens like Botrytis cinerea nih.gov. These findings suggest that the carbamate and related functionalities can serve as a basis for the design of new agrochemicals.
Applications in Advanced Materials Science
The unique combination of a protected amine and a cyano-functionalized aromatic ring in this compound suggests its potential as a monomer or an additive in the creation of specialized polymers and coatings. The tert-butyl group, in particular, is known to enhance stability and solubility in non-polar environments, properties that are highly valued in materials science. nih.gov
Although direct polymerization of this compound has not been extensively documented, its structure lends itself to several theoretical applications in polymer chemistry. The Boc-protected amine can be deprotected under acidic conditions to yield a primary amine, which can then participate in polymerization reactions. For instance, the resulting 3-aminobenzonitrile could serve as a monomer in the synthesis of polyamides, polyimides, or other high-performance polymers. The incorporation of the cyanophenyl group into a polymer backbone would be expected to influence the material's thermal and mechanical properties, as well as its refractive index and dielectric constant.
The nitrile (cyano) group is a versatile functional group in polymer science. It can enhance adhesion to various substrates and can be chemically modified post-polymerization to introduce other functionalities. For example, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, allowing for cross-linking or grafting of other polymer chains, thereby tuning the final properties of the material.
A theoretical pathway for its use could involve its incorporation into a polymer resin, followed by thermal or chemical treatment to either deprotect the amine for cross-linking or to modify the cyano group for specific interactions at the coating-substrate interface.
Reagent in Advanced Analytical Methods for Detection and Quantification in Complex Matrices
Currently, there is no specific mention in the scientific literature of this compound being used as a primary reagent in advanced analytical methods for detection and quantification. However, its chemical structure suggests potential roles.
As a stable, crystalline solid with a defined molecular weight, it could potentially serve as a reference standard in analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) for the quantification of related compounds, particularly in the analysis of synthetic reaction mixtures where it might be a starting material or an intermediate. Its purity can be readily assessed by these techniques, a prerequisite for a reliable standard. bldpharm.com
Furthermore, the presence of a chromophore (the cyanophenyl group) means it can be detected by UV-Vis spectroscopy, a common detection method in HPLC. For use in complex matrices, a method would need to be developed to efficiently extract the compound and separate it from interfering substances. This would typically involve liquid-liquid extraction or solid-phase extraction, followed by chromatographic separation.
While no such methods have been published for this specific compound, the development of an analytical method would likely follow standard procedures for similar small organic molecules. This would involve selecting an appropriate chromatographic column and mobile phase to achieve good separation and peak shape, and validating the method for linearity, accuracy, precision, and sensitivity.
In Depth Structure Activity Relationship Sar Studies and Rational Design of Analogues
Correlating Substituent Effects on Reactivity and Biological Functionality
The reactivity and biological profile of carbamate (B1207046) derivatives are profoundly influenced by the nature of the substituents on the aromatic ring and the characteristics of any linking moieties.
The electronic and steric properties of substituents on the phenyl ring of carbamate derivatives play a critical role in determining their chemical stability and biological function. The carbamate group can engage in a nucleophilic attack mechanism to inhibit serine hydrolases, and the efficiency of this process is modulated by the electronic character of the O-aryl moiety. nih.gov
The position of the substituent is also crucial. A study of ring-substituted salicylanilides and carbamoylphenylcarbamates found that their activity as inhibitors of photosynthetic electron transport (PET) was dependent on both the lipophilicity and the electronic parameter (σ) of the substituents. mdpi.comresearchgate.net For one group of compounds, PET-inhibiting activity decreased with increasing lipophilicity and substituent bulkiness, while for another group, it increased. researchgate.net This indicates that a delicate balance of steric and electronic factors governs biological activity.
Research on benzoquinone derivatives further illustrates this principle, showing that chlorine-substituted (activating, EWG) derivatives were more reactive towards a model thiol than methyl- and t-butyl-substituted (deactivating, EDG) derivatives. nih.gov This reactivity correlated with the inductive effects of the substituents on the ring. nih.gov
A series of synthesized tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives were evaluated for anti-inflammatory activity. nih.gov The results showed that the nature and position of the substituent on the benzamido portion significantly affected the biological response. For example, compounds with a 4-chloro or 4-bromo substituent exhibited potent activity, comparable to the standard drug indomethacin. nih.gov
| Compound | Substituent (R) on Benzamido Ring | Anti-inflammatory Activity (% Inhibition after 9h) | Reference |
|---|---|---|---|
| 4a | 4-Chloro | 54.130% | nih.gov |
| 4i | 4-Bromo | 54.239% | nih.gov |
| 4e | 4-Nitro | 48.260% | nih.gov |
| 4b | 2-Chloro | 47.500% | nih.gov |
| 4h | 3-Bromo | 42.717% | nih.gov |
| Indomethacin (Standard) | - | 54.782% | nih.gov |
Studies on bisbenzimidazole derivatives revealed a dramatic effect of linker length on both DNA binding and cellular localization. nih.gov As the linker length increased from 3 to 21 atoms, the thermal stabilization of a DNA duplex increased significantly. nih.gov Furthermore, compounds with shorter linkers (≤11 atoms) were localized in the cell nucleus, whereas those with longer linkers were distributed in extranuclear spaces as well. nih.gov This demonstrates that the linker can dictate the subcellular target of a molecule. nih.gov
In the context of antibody-drug conjugates (ADCs), the linker is not merely a spacer but an active component influencing the ADC's properties. The stereochemistry of amino acids within a dipeptide linker can have a profound effect on the ADC's in vivo tolerability and bystander killing effect. nih.gov An investigation into ADCs with indolinobenzodiazepine (IGN) payloads compared four diastereomers of an Alanine-Alanine (Ala-Ala) linker. nih.gov While all four ADCs were potent against cells with high antigen expression, there was a strong preference for the natural L-Ala-L-Ala dipeptide in cells with lower antigen expression and in bystander activity studies. nih.gov This highlights the critical role of linker stereochemistry in achieving the desired biological activity profile.
Similarly, research into α-ammonium carbamates (AACs) as self-cleaving linkers showed that a zwitterionic AAC linker improved labeling efficiency and reduced antibody aggregation compared to a standard Val-Ala linker. chemrxiv.org The design of the linker directly impacts the physicochemical properties and performance of the entire conjugate. chemrxiv.org
Identification of Eutomers and Stereoselective Activity in Chiral Derivatives
Many biologically active molecules are chiral, and their stereoisomers often exhibit different potencies and effects. The more potent enantiomer is termed the eutomer, while the less active one is the distomer. The identification and selective synthesis of the eutomer are cornerstones of modern drug design.
The synthesis of building blocks for protease inhibitors provides a clear example of stereoselective activity. Enantioselective syntheses of tert-butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate and its (S,R)-diastereomer were developed using asymmetric aldol (B89426) reactions to precisely set the stereochemistry at both chiral centers. nih.gov These chiral epoxides are crucial intermediates, as their stereochemistry dictates the geometry of the final inhibitor and its interaction with the enzyme's active site. nih.gov
As discussed previously, the stereochemistry within the linker of an ADC is critical. A study on auristatin and maytansinoid ADCs found that incorporating one D-amino acid in the dipeptide linker generally led to better tolerability in mice compared to linkers with only L-amino acids. nih.gov In the case of IGN-ADCs, the ADC with the natural L-Ala-L-Ala linker showed superior bystander killing activity, indicating a strong stereopreference for enzymatic cleavage. nih.gov This differential activity among stereoisomers underscores the importance of stereoselective synthesis in creating optimized therapeutic agents.
Chiral stationary phases (CSPs) used in chromatography for separating enantiomers also rely on stereoselective interactions. For example, a tert-butylbenzoylated tartardiamide chiral stationary phase has been used to resolve racemic acidic compounds, demonstrating that molecular recognition is highly dependent on the three-dimensional structure of both the analyte and the chiral selector. nih.gov
Design Principles for Developing Unsymmetrical Urea (B33335) and Thiourea (B124793) Derivatives from Carbamate Precursors
Tert-butyl carbamate derivatives, such as tert-butyl (3-cyanophenyl)carbamate, are excellent precursors for the synthesis of unsymmetrical ureas and thioureas, which are important structural motifs in many biologically active compounds. nih.gov The tert-butoxycarbonyl (Boc) group is a versatile protecting group for amines that can be converted into a reactive isocyanate intermediate.
A primary design principle involves the in-situ generation of an isocyanate from the Boc-protected amine. This avoids the handling of toxic phosgene (B1210022) or unstable isocyanates. organic-chemistry.orgrsc.org A practical one-pot synthesis of unsymmetrical ureas involves treating a Boc-protected amine with 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride. organic-chemistry.orgnih.gov This combination generates an isocyanate in situ, which then readily reacts with a primary or secondary amine to form the desired unsymmetrical urea in high yield. organic-chemistry.orgnih.gov This method is mild, tolerates a wide range of functional groups, and preserves the chiral integrity of the substrates. organic-chemistry.org
| Boc-Amine | Amine | Product Yield |
|---|---|---|
| Boc-NHBn | Piperidine | 95% |
| Boc-L-Ala-OMe | Pyrrolidine | 91% |
| Boc-NHPh | (R)-α-Methylbenzylamine | 88% |
| Boc-NHCy | Morpholine | 96% |
Another approach uses hypervalent iodine reagents, such as PhI(OAc)₂, to mediate the coupling of amides and amines, proceeding through a Hofmann rearrangement to form an isocyanate intermediate. rsc.orgmdpi.com This metal-free method is valuable for the late-stage functionalization of complex molecules due to its mild conditions. mdpi.com
Isopropenyl carbamates have also been developed as precursors. They react cleanly and irreversibly with amines to produce unsymmetrical ureas in high yield and purity, making the method suitable for creating compound libraries. acs.org The design of these reagents overcomes the limitations of traditional methods, which are often hampered by side reactions or reversibility. acs.org These synthetic strategies provide a robust platform for converting simple carbamates into a diverse array of complex urea and thiourea derivatives for screening and development. researchgate.netorganic-chemistry.org
Strategic Modifications for Enhanced Potency, Selectivity, and Desired Research Outcomes
The rational design of carbamate-based compounds involves strategic modifications to optimize their pharmacological profile, including potency, selectivity, and stability. acs.org A deep understanding of the target's structure and the inhibitor's mechanism of action is crucial for success. nih.gov
In the development of inhibitors for Fatty Acid Amide Hydrolase (FAAH), biochemical studies revealed that carbamates covalently modify the enzyme's active site. nih.gov This mechanistic insight allowed for the design of a new series of carbamates with enhanced potency. By optimizing the orientation of the inhibitor within the active site, researchers could improve the efficiency of the carbamoylation reaction. nih.gov
For acetylcholinesterase (AChE) inhibitors, a rational design approach was used to create dual-binding site inhibitors. nih.govepa.gov Molecular docking studies helped determine the optimal linker length required to connect a quinolinium moiety (binding to the catalytic active site) with a phthalimide (B116566) fragment (binding to the peripheral anionic site). nih.govepa.gov This strategic design, which places the carbamate in the perfect position for carbamoylation of the active-site serine, resulted in a highly potent inhibitor with an IC₅₀ of 6 nM. nih.govepa.gov
Modifications can also be aimed at improving stability and pharmacokinetic properties. As mentioned earlier, introducing small, electron-donating substituents into the O-aryl moiety of FAAH inhibitors increased their hydrolytic stability. nih.gov Adding peripheral nonconjugated hydrophilic groups helped reduce oxidative metabolism in the liver, further improving the compound's profile. nih.gov The carbamate group itself is often used as a bioisostere of an amide bond to enhance stability and cell membrane permeability. organic-chemistry.orgacs.org These examples show that targeted, strategic modifications, guided by mechanistic and structural data, can transform a basic scaffold like this compound into a highly selective and potent molecule tailored for a specific research or therapeutic goal.
Theoretical and Computational Investigations of Tert Butyl 3 Cyanophenyl Carbamate Systems
Quantum Chemical Calculations and Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and predicting the reactivity of molecules like tert-Butyl (3-cyanophenyl)carbamate. DFT methods provide a balance between computational cost and accuracy, making them suitable for studying medium-sized organic molecules.
Furthermore, molecular electrostatic potential (MEP) maps can be generated to visualize the electron density distribution and identify regions prone to electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential around the nitrogen and oxygen atoms of the carbamate (B1207046) and the nitrogen of the cyano group, indicating their potential as hydrogen bond acceptors.
Table 1: Key DFT-Calculated Properties for Characterizing Molecular Reactivity
| Property | Description | Predicted Significance for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Influenced by the lone pairs of the carbamate nitrogen and oxygen atoms. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Lowered by the electron-withdrawing cyano group, affecting electrophilicity. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; indicates chemical reactivity and stability. | A smaller gap suggests higher reactivity. |
| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution on the molecule's surface. | Highlights potential sites for non-covalent interactions and chemical reactions. |
| Atomic Charges | Distribution of electron charge among the atoms in the molecule. | Reveals the electrophilic and nucleophilic centers within the molecule. |
Conformational Analysis and Potential Energy Surface Mapping for Molecular Dynamics
The three-dimensional structure and conformational flexibility of a molecule are critical determinants of its physical properties and biological activity. Conformational analysis of this compound involves identifying its stable conformers and the energy barriers between them. This is achieved by mapping the potential energy surface (PES) as a function of key dihedral angles. wayne.edunih.gov
For aryl carbamates, the orientation of the bulky tert-butyl group and the rotation around the N-C(aryl) and O-C(carbonyl) bonds are of particular interest. A study on the conformational preferences of diallylamine, though not a carbamate, demonstrates how a combination of rotational spectroscopy and quantum chemical calculations can be used to characterize multiple low-energy conformers. umanitoba.ca Similar approaches applied to this compound would reveal the preferred spatial arrangement of the cyanophenyl and tert-butoxycarbonyl moieties. The interplay of steric hindrance from the tert-butyl group and electronic effects from the cyano group would dictate the most stable conformations.
The results of a detailed conformational analysis are crucial for subsequent molecular dynamics (MD) simulations. MD simulations provide a dynamic picture of the molecule's behavior over time, allowing for the exploration of its conformational landscape and the calculation of time-averaged properties. By starting the simulation from a low-energy conformation identified through PES mapping, researchers can observe how the molecule samples different conformational states at a given temperature, providing insights into its flexibility and interactions with its environment.
While a specific PES map for this compound is not published, studies on other flexible molecules highlight the complexity and importance of such analyses. umanitoba.ca The exploration of the PES is essential for understanding the molecule's intrinsic properties and for providing accurate starting structures for further computational studies like molecular docking. wayne.edunih.gov
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions in Biological Systems
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. For this compound, docking studies could be employed to investigate its potential interactions with various biological targets.
The process involves placing the 3D structure of the carbamate into the binding site of a target protein and evaluating the binding affinity using a scoring function. The cyano group and the carbamate moiety can participate in hydrogen bonding and other non-covalent interactions, which are key to molecular recognition. For example, molecular docking studies on other carbamate-containing compounds have been used to elucidate their binding modes with enzymes like acetylcholinesterase. nih.gov A study on (S)-phenylalanine derivatives with a 2-cyanopyrrolidine moiety also utilized molecular docking to understand their inhibitory activity against dipeptidyl peptidase 4. nih.gov
Following docking, molecular dynamics simulations can be performed on the ligand-protein complex to assess the stability of the predicted binding pose and to gain a more detailed understanding of the interactions. nih.gov These simulations can reveal how the ligand and protein adapt to each other and can provide a more accurate estimation of the binding free energy.
While no specific molecular docking studies for this compound have been reported, the presence of both a hydrogen bond acceptor (cyano group) and a hydrogen bond donor/acceptor (carbamate group) suggests its potential to interact with a variety of protein active sites. Computational screening against different protein targets could uncover potential biological activities for this compound.
Table 2: Potential Intermolecular Interactions of this compound in a Biological System
| Interaction Type | Potential Participating Groups |
| Hydrogen Bonding | Carbamate N-H (donor), Carbamate C=O (acceptor), Cyano N (acceptor) |
| Hydrophobic Interactions | Phenyl ring, tert-Butyl group |
| π-π Stacking | Phenyl ring with aromatic residues of the protein |
| van der Waals Interactions | Entire molecule with the protein surface |
Computational Prediction of Reaction Pathways and Transition States
Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions by identifying the transition states that connect reactants and products. mit.eduucsb.eduims.ac.jp Understanding the reaction pathways for the synthesis or transformation of this compound is crucial for optimizing reaction conditions and developing new synthetic routes.
The synthesis of carbamates can proceed through various mechanisms, such as the reaction of an amine with a chloroformate or the Curtius rearrangement of an acyl azide (B81097). organic-chemistry.org Computational studies can model these reactions to determine the most favorable pathway. This involves locating the transition state structures and calculating their energies. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in the reaction rate.
For example, a computational investigation into the Pd-catalyzed formation of a carbamate elucidated the reaction pathway and the role of the catalyst in stabilizing intermediates. mdpi.com Similarly, a study on the formation of carbamates from CO2 and amines used computational methods to shed light on the reaction mechanism. rsc.org These studies demonstrate the power of computational chemistry in providing mechanistic insights that are often difficult to obtain through experiments alone. computabio.com
Concluding Perspectives and Future Research Trajectories
Synthesis of Novel Analogs with Enhanced Biological Activities and Specific Reactivities
The structural framework of tert-butyl (3-cyanophenyl)carbamate offers multiple avenues for the synthesis of novel analogs with tailored properties. Future research will likely focus on systematic modifications of the core structure to enhance biological activity and introduce specific reactivities. Strategies may include:
Substitution on the Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, or nitro groups) onto the aromatic ring can modulate the electronic properties, lipophilicity, and steric profile of the molecule. This can influence binding affinities to biological targets and alter metabolic stability. The synthesis of tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives provides a template for such modifications through amide coupling reactions. nih.gov
Modification of the Carbamate (B1207046) Linkage: Replacing the tert-butyl group with other alkyl or aryl substituents can fine-tune the compound's stability and reactivity. The carbamate group itself is known to increase the biological activity of pharmacophores, and varying its substituents can modulate pharmacokinetic properties. nih.gov
Bioisosteric Replacement of the Nitrile Group: The nitrile functionality can be replaced with other electron-withdrawing groups, such as esters, amides, or sulfones, to explore their impact on biological targets. The nitrile group's unique electronic properties and ability to participate in various reactions make it a key point for diversification. researchgate.net
Molecular Hybridization: A powerful strategy in drug design involves combining the pharmacophoric features of this compound with other known active scaffolds. nih.gov This approach, as seen in the development of flavonoid carbamate hybrids, could lead to multi-target agents with novel mechanisms of action. nih.gov
These synthetic explorations aim to generate a library of analogs that can be screened for a wide range of biological activities, from enzyme inhibition to receptor modulation.
Elucidation of Undiscovered Mechanistic Pathways and Reaction Conditions
While the general reactivity of carbamates and nitriles is well-understood, the specific interplay of these functional groups in this compound under various conditions presents opportunities for discovering novel mechanistic pathways.
The nitrile group is a versatile precursor for numerous other functional groups and can participate in cycloadditions and C-H bond functionalization reactions. researchgate.net Its strong electron-withdrawing nature significantly influences the electronic distribution of the aromatic system, which in turn affects the reactivity of the carbamate group. smolecule.com Future research could investigate:
Catalytic Transformations: Exploring novel transition-metal-catalyzed reactions is a promising avenue. For instance, computational studies on the nickel-catalyzed amination of aryl carbamates have detailed a catalytic cycle involving oxidative addition, deprotonation, and reductive elimination. nih.gov Applying similar catalytic systems to this compound could unveil unique reactivity patterns influenced by the cyano group.
Biocatalytic Reactions: The use of enzymes for the transformation of nitriles offers a highly efficient, chemoselective, and environmentally friendly alternative to traditional chemical methods. nih.gov Enzymes like nitrilases or nitrile hydratases could be employed for the selective hydrolysis or hydration of the cyano group under mild conditions, potentially leading to novel synthetic intermediates. nih.gov
Unconventional Reaction Media: Investigating reactions in non-standard media, such as ionic liquids or deep eutectic solvents, could lead to different reaction kinetics and product selectivities.
Mechanistic Studies: Detailed mechanistic investigations, combining experimental kinetics with computational modeling, can provide a deeper understanding of reaction pathways. mdpi.com For example, mechanistic studies on carbamate formation from CO2 and amines have highlighted the role of specific adducts and intermediates, offering insights that could be applied to reactions involving the carbamate moiety of the target compound. researchgate.net
Integration of this compound into Broader Chemical Libraries for High-Throughput Screening
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast numbers of compounds against biological targets. nih.gov Integrating this compound and its derivatives into diverse chemical libraries is a critical step toward identifying new therapeutic leads.
The structural features of this compound make it an attractive candidate for inclusion in HTS libraries:
Structural Diversity: The scaffold allows for the creation of a large, structurally diverse library of compounds through combinatorial synthesis, a key feature for successful HTS campaigns. nih.govstanford.edu
Versatility: The presence of both a protected amine and a reactive nitrile group allows for its use in various screening assays, targeting a wide range of enzymes and receptors.
Chemical libraries used for HTS are often designed to cover a broad chemical space or to be focused on specific target classes, such as kinases or G-protein-coupled receptors. thermofisher.com The inclusion of a focused library based on the this compound scaffold could significantly increase the probability of discovering novel hits for challenging biological targets.
Development of Advanced Analytical Platforms for In-situ Monitoring of Reactions
To fully understand and optimize the synthesis and subsequent reactions of this compound, the development of advanced analytical platforms for real-time, in-situ monitoring is essential. While traditional techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are valuable, they often require sample quenching and offline analysis. taylorfrancis.comacs.org
Modern analytical techniques can provide continuous data on reaction kinetics, intermediate formation, and product yield without disturbing the reaction mixture. acs.org Future research should focus on applying and adapting platforms such as:
Mass Spectrometry (MS): Online MS techniques, including electrospray ionization (ESI-MS) and condensed phase membrane introduction mass spectrometry (CP-MIMS), are powerful tools for monitoring organic reactions in real time, even in complex and heterogeneous mixtures. acs.org
Spectroscopic Methods: In-situ spectroscopic methods, such as Fourier-transform infrared (FT-IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy, can provide detailed structural information about reacting species as the transformation occurs. acs.org
LC-MS/MS Systems: For quantitative analysis, advanced systems like the QTRAP LC-MS/MS can be used for the precise quantification and confirmation of carbamate-containing molecules in complex samples through methods like multiple reaction monitoring (MRM). nih.gov
The data generated from these advanced platforms will be invaluable for elucidating complex reaction mechanisms, optimizing reaction conditions to maximize yield and minimize byproducts, and ensuring the efficient scale-up of synthetic processes.
Predictive Modeling for Rational Drug Design and Materials Science Applications
Computational and predictive modeling are indispensable tools in modern chemical research, accelerating the discovery and optimization of new molecules for various applications. malvernpanalytical.comnih.gov For this compound, these approaches can guide the rational design of new drugs and functional materials.
Rational Drug Design:
Structure-Based Drug Design (SBDD): If the three-dimensional structure of a biological target is known, SBDD techniques like molecular docking can be used to predict the binding mode and affinity of this compound analogs. mq.edu.au This allows for the prioritization of synthetic targets that are most likely to be active.
Pharmacophore Modeling: By identifying the key structural features responsible for biological activity, pharmacophore models can be built to guide the design of new molecules with improved potency and selectivity.
ADME/Tox Prediction: Machine learning and AI-based models can predict the absorption, distribution, metabolism, excretion (ADME), and toxicity profiles of virtual compounds. nih.govmalvernpanalytical.com This in silico screening helps to eliminate candidates with poor pharmacokinetic properties early in the design process, saving time and resources. Recently, generative AI models have been successfully combined with structure-based design to accelerate the discovery of potent carbamate-based inhibitors. figshare.com
Materials Science:
Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the electronic properties of this compound and its derivatives. smolecule.comcalstate.edu Understanding properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can help in designing novel organic materials for electronic applications, such as organic light-emitting diodes (OLEDs) or organic photovoltaics. researchgate.net The electron-deficient nature of the cyanophenyl group significantly influences these electronic properties. smolecule.com
By integrating these predictive modeling techniques, researchers can adopt a more targeted and efficient approach to developing new molecules based on the this compound scaffold, for both therapeutic and materials science applications.
Q & A
Q. What are the recommended synthetic routes for tert-Butyl (3-cyanophenyl)carbamate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of the amine group on 3-cyanophenylamine. A common approach involves reacting 3-cyanophenylamine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine or DMAP) in anhydrous THF or dichloromethane . Optimizing stoichiometry (1:1.1 molar ratio of amine to Boc anhydride) and maintaining low temperatures (0–5°C) can minimize side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity (>98%). Reaction progress should be monitored by TLC or HPLC .
Q. How should this compound be characterized to confirm structural integrity and purity?
- Methodological Answer : Key characterization techniques include:
- NMR Spectroscopy : H and C NMR to verify the tert-butyl group (δ ~1.4 ppm for H; δ ~28 ppm and ~80 ppm for C) and cyanophenyl moiety (aromatic protons at δ 7.3–8.1 ppm) .
- Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H] at m/z 235.12 for CHNO).
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity (>98%) .
Q. What are the stability considerations and recommended storage conditions for this compound to prevent decomposition?
- Methodological Answer : The compound is stable under inert conditions (argon or nitrogen atmosphere) but sensitive to moisture and strong acids/bases. Store at 2–8°C in airtight, light-resistant containers. Avoid prolonged exposure to temperatures >30°C, which may hydrolyze the carbamate group. Stability tests under accelerated conditions (40°C/75% RH for 14 days) can predict shelf life .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?
- Methodological Answer : Systematic solubility studies should be conducted using the shake-flask method:
Prepare saturated solutions in solvents (e.g., DMSO, THF, ethanol, ethyl acetate) at 25°C.
Filter and quantify dissolved compound via UV-Vis spectroscopy (λ ~270 nm) or gravimetric analysis.
Cross-validate with computational models (e.g., COSMO-RS) to predict solvent interactions. Discrepancies may arise from polymorphic forms or impurities; XRD and DSC can identify crystalline variations .
Q. What strategies are effective for incorporating this compound into multi-step synthetic pathways, particularly in medicinal chemistry applications?
- Methodological Answer : The Boc group serves as a temporary protective moiety in peptide synthesis or palladium-catalyzed coupling reactions. For example:
- Suzuki-Miyaura Coupling : Deprotect the Boc group with TFA, then react the free amine with aryl boronic acids. Optimize catalyst loading (Pd(PPh), 2–5 mol%) and base (NaCO) in toluene/water .
- Multi-Step Synthesis : Use this compound as an intermediate in kinase inhibitor synthesis, as seen in patents for complex heterocycles .
Q. How can mechanistic studies elucidate the role of this compound in palladium-catalyzed cross-coupling reactions?
- Methodological Answer : Conduct kinetic isotopic experiments (KIE) or DFT calculations to study transmetalation and reductive elimination steps. Monitor intermediates via in situ IR or P NMR to track ligand effects. Compare catalytic efficiency with/without the Boc group to assess steric or electronic influences .
Q. What methodologies are recommended for assessing the environmental impact and biodegradation of this compound in laboratory settings?
- Methodological Answer : Follow OECD Test Guidelines:
- Ready Biodegradability Test (301F) : Incubate with activated sludge and measure DOC removal over 28 days.
- Ecotoxicology : Perform acute toxicity assays on Daphnia magna (EC) and algae (growth inhibition).
Existing SDS data indicate low acute toxicity, but long-term effects require empirical validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
